Regioisomeric Differentiation: Chlorine Placement on Quinoline vs. Ester Determines Hydrogen-Bond Acceptor Topology
The target compound places the 4-chlorophenyl substituent at the quinoline 2-position and the 4-methylphenyl group on the 2-oxoethyl ester. Its closest commercial isomer (Sigma-Aldrich L205974, CAS 355825-11-5) swaps these: 4-chlorophenyl on the ester and 4-methylphenyl on the quinoline [1]. This regioisomerism changes the electrostatic potential surface of the quinoline core. In the 2-arylquinoline-4-carboxylate class, the 2-aryl substituent directly influences π-stacking with aromatic residues in target binding pockets, while the ester aryl group modulates hydrolytic stability and membrane partitioning [2]. The chlorine atom, with its strong electron-withdrawing inductive effect (σₚ = +0.23), alters the electron density of whichever ring it occupies; placement on the quinoline (as in the target) decreases the pKa of the quinoline nitrogen by approximately 0.3–0.5 units compared to placement on the ester [3].
| Evidence Dimension | Regioisomeric arrangement of 4-Cl-phenyl and 4-CH₃-phenyl groups between quinoline 2-position and 2-oxoethyl ester |
|---|---|
| Target Compound Data | 4-Cl-phenyl at quinoline C-2; 4-CH₃-phenyl on 2-oxoethyl ester (Sigma L205869) |
| Comparator Or Baseline | 4-Cl-phenyl on 2-oxoethyl ester; 4-CH₃-phenyl at quinoline C-2 (Sigma L205974, CAS 355825-11-5) |
| Quantified Difference | Estimated ΔclogP ≈ 0; Δ in quinoline N basicity ≈ –0.3 to –0.5 pKa units (Cl on quinoline lowers pKa); distinct H-bond acceptor pharmacophore |
| Conditions | Structural analysis based on IUPAC nomenclature, InChI, and canonical SMILES comparison; pKa shift estimated from Hammett σₚ values for Cl-substituted quinolines |
Why This Matters
For a procurement decision, these two isomers are not interchangeable; the target compound is the correct choice when the SAR hypothesis requires the 4-chlorophenyl group on the quinoline ring for target engagement, as documented for DHODH and antileishmanial quinoline-4-carboxylates.
- [1] Sigma-Aldrich. MFCD02314272 – 2-(4-CHLOROPHENYL)-2-OXOETHYL 6-BROMO-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE (L205974). CAS 355825-11-5. View Source
- [2] Abdelwahid, M. A. S. et al. (2019). Journal of Chemistry, 2019, 2859637. Section 3.3: docking studies indicate 2-aryl substitution orientation affects binding pose within the target active site. View Source
- [3] Elderfield, R. C. & Siegel, M. (1951). Determination of Rho and Sigma Constants for Quinoline Carboxylic Acids and Their Methyl Esters. Journal of the American Chemical Society, 73(12), 5622–5625. View Source
